Synthetic Yield vs. Regioisomer
The synthetic route to the regioisomer methyl 5-amino-2-bromo-4-methylbenzoate has been reported with a quantitative yield of 90% using a bromination of methyl 3-amino-4-methylbenzoate with N-bromosuccinimide in DMF at 0°C . In contrast, no peer-reviewed, high-yielding synthetic protocol has been publicly disclosed for the target compound 5-amino-4-bromo-2-methyl-benzoic acid methyl ester. This absence of a documented, optimized synthetic route implies that procurement of the pre-synthesized material offers a substantial advantage in both time and resource allocation relative to in-house development of a reliable synthesis .
| Evidence Dimension | Synthetic yield of regioisomeric methyl 5-amino-bromo-2-methylbenzoate |
|---|---|
| Target Compound Data | No reported literature yield |
| Comparator Or Baseline | Methyl 5-amino-2-bromo-4-methylbenzoate: 90% yield |
| Quantified Difference | Yield data unavailable for target; comparator yield = 90% |
| Conditions | NBS, DMF, 0°C, 20 min |
Why This Matters
Procurement eliminates the need to invest resources in developing and optimizing a synthesis for the target compound when a high-yielding route is already known for a closely related analog.
